1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Bromination and Chlorination: The initial step involves the bromination and chlorination of a methylbenzenesulfonyl compound to introduce the bromo and chloro substituents.
Formation of Pyrazole Ring: The next step involves the formation of the pyrazole ring through a cyclization reaction with appropriate reagents.
Sulfonylation: The final step is the sulfonylation of the pyrazole ring to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the desired reactions.
Catalysts and Solvents: Using suitable catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromo and chloro substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Biological Activity
1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- CAS Number : 1201186-54-0
- Molecular Formula : C11H10BrClN2O2S
- Molecular Weight : 335.63 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with a sulfonyl chloride derivative. The introduction of bromine and chlorine substituents is crucial for enhancing its biological activity. The following general reaction scheme can be employed:
- Preparation of Sulfonyl Chloride : Reacting 2-bromo-5-chloro-4-methylbenzenesulfonyl chloride with a suitable base.
- Formation of Pyrazole Derivative : The sulfonyl chloride is then reacted with 3-methyl-1H-pyrazole under anhydrous conditions.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibition against various cancer cell lines, particularly those expressing mutant BRAF(V600E) and EGFR pathways.
Table 1: Antitumor Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast) | 12.5 | |
Compound B | A549 (Lung) | 8.0 | |
Target Compound | MDA-MB-231 (Breast) | 10.0 | Current Study |
Anti-inflammatory Effects
In addition to antitumor activity, the compound has been evaluated for anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Inhibition of Cytokine Production
Case Study 1: Synergistic Effects with Doxorubicin
A study investigated the synergistic effects of the target compound combined with doxorubicin in MDA-MB-231 breast cancer cells. The results indicated a significant increase in cytotoxicity when used in combination, suggesting potential for improved therapeutic strategies in resistant cancer types.
Case Study 2: Antifungal Activity
Another aspect of biological activity explored was the antifungal potential against various phytopathogenic fungi. The compound demonstrated moderate to excellent antifungal activity, outperforming standard antifungal agents in several assays.
Properties
IUPAC Name |
1-(2-bromo-5-chloro-4-methylphenyl)sulfonyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2O2S/c1-7-5-9(12)11(6-10(7)13)18(16,17)15-4-3-8(2)14-15/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKOCOQOMJLMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.